Hexaglycerol
Overview
Description
Hexaglycerol, also known as hexaglycerin, is a viscous light yellow liquid or a colorless transparent liquid with strong hygroscopicity. It is a good aqueous solvent and can be used as a basic raw material for plasticizers, anti-fog drops, and other applications. The molecular formula of this compound is C18H38O13, and it has a molar mass of 462.48652 g/mol .
Preparation Methods
Hexaglycerol can be synthesized through various methods. One common method involves the polymerization of glycerol under specific conditions. This process can be catalyzed by acidic or basic catalysts to achieve the desired degree of polymerization. Industrial production methods often involve the use of high-hydrophilicity polyglycerides, which are produced through a simple process and at a low cost .
Chemical Reactions Analysis
Hexaglycerol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexaglycerol has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and a reagent in various chemical reactions.
Medicine: It is used in the formulation of pharmaceutical products due to its hygroscopic properties.
Mechanism of Action
The mechanism of action of hexaglycerol involves its ability to form stable complexes with other molecules through hydrophobic interactions and hydrogen bonding. For example, this compound monooleate forms stable complexes with sodium caseinate, which enhances the emulsifying properties of oil-in-water emulsions . These interactions increase the surface hydrophobicity and decrease surface tension, leading to improved stability of the emulsions.
Comparison with Similar Compounds
Hexaglycerol can be compared with other similar compounds, such as:
Triglycerol: A lower polymer of glycerol with fewer hydroxyl groups.
Polyglycerol-3: A polymer with three glycerol units.
Polyglycerol-10: A polymer with ten glycerol units.
This compound is unique due to its higher degree of polymerization, which provides it with distinct properties such as higher viscosity and stronger hygroscopicity .
Biological Activity
Hexaglycerol, a polyol compound, is gaining attention for its potential biological activities and applications in various fields, including pharmaceuticals, cosmetics, and food technology. This article delves into the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound is a linear polyol consisting of six glycerol units. Its unique structure allows for versatile applications, particularly in drug delivery systems and as a stabilizing agent in formulations. The compound can form hydrogels, which are useful in tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic natural extracellular matrices.
Biological Activity
1. Drug Delivery Enhancement
Research indicates that this compound derivatives can enhance the oral bioavailability of drugs, particularly peptides and proteins. For example, formulations using this compound monolaureate have shown improved interactions with gastrointestinal fluids, facilitating better absorption and bioavailability of therapeutic agents .
2. Biocompatibility and Cell Viability
Studies have demonstrated that hydrogels based on this compound are biocompatible. Human mesenchymal stem cells (hMSCs) encapsulated in these hydrogels remained viable over extended periods. This viability is crucial for applications in tissue regeneration, where cell survival is paramount .
3. Anti-inflammatory Properties
This compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, although detailed mechanisms are still under exploration. Such properties make it a candidate for formulations aimed at treating inflammatory conditions .
Case Study 1: this compound in Drug Formulation
A recent study evaluated the effectiveness of this compound-based formulations in improving the delivery of ceftibuten, an antibiotic. The study found that the incorporation of this compound significantly enhanced the drug's stability and absorption profile when tested in vitro using brush border membrane vesicles (BBMV) models .
Case Study 2: Tissue Engineering Applications
In another case study focusing on tissue engineering, this compound hydrogels were used as scaffolds for chondrocyte culture. The results indicated that these hydrogels supported cell proliferation and promoted the production of collagen type II, essential for cartilage repair .
Toxicological Profile
The safety assessment of this compound has revealed no significant adverse effects at high doses. Toxicity studies indicate a no observed adverse effect level (NOAEL) exceeding 9,000 mg/kg body weight per day in animal models . Furthermore, this compound does not exhibit genotoxicity or reproductive toxicity based on current research findings.
Comparative Analysis of this compound Derivatives
Derivative | Application | Biological Activity |
---|---|---|
This compound Monolaureate | Drug delivery systems | Enhanced bioavailability |
This compound Hydrogels | Tissue engineering | Supports cell viability and collagen production |
This compound Polymeric | Cosmetic formulations | Moisturizing and stabilizing agent |
Properties
IUPAC Name |
3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O13/c19-1-13(21)3-27-5-15(23)7-29-9-17(25)11-31-12-18(26)10-30-8-16(24)6-28-4-14(22)2-20/h13-26H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTZRWTUPSQZOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009952 | |
Record name | 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36675-34-0, 87454-80-6 | |
Record name | Hexaglycerol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexaglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.